N-(Carboxymethyl)aminosuccinic acid, also known as Carglumic acid, is a synthetic compound primarily used in medical applications. It is an analog of N-acetylglutamate and plays a crucial role in the treatment of hyperammonemia, particularly in patients with a deficiency in N-acetylglutamate synthase. This condition can lead to elevated ammonia levels in the blood, which is toxic and can cause severe neurological issues. Carglumic acid acts by enhancing the urea cycle, facilitating the conversion of ammonia into urea for excretion.
Carglumic acid was approved by the U.S. Food and Drug Administration in March 2010 and is marketed under the brand name Carbaglu. It is derived from glutamic acid, a naturally occurring amino acid that is integral to protein synthesis and various metabolic processes.
Carglumic acid belongs to the class of organic compounds known as carboxylic acids and derivatives. Specifically, it falls under:
The synthesis of N-(Carboxymethyl)aminosuccinic acid can be achieved through various chemical reactions involving glutamic acid or its derivatives. A common method involves:
The synthesis typically requires controlled conditions to ensure proper functionalization without degrading the amino acid backbone. The reaction may involve solvents such as dimethyl sulfoxide or water under acidic or basic conditions, followed by purification steps like crystallization or chromatography to isolate the final product.
The molecular formula for N-(Carboxymethyl)aminosuccinic acid is . Its structural representation includes:
Key structural data includes:
N-(Carboxymethyl)aminosuccinic acid participates in several chemical reactions:
The compound's reactivity is influenced by its functional groups:
Carglumic acid functions primarily by stimulating the activity of N-acetylglutamate synthase, which is essential for initiating the urea cycle. This process helps regulate ammonia levels in the body by converting excess ammonia into urea for safe excretion.
Clinical studies have shown that administration of Carglumic acid significantly lowers plasma ammonia levels in affected patients, demonstrating its efficacy in managing hyperammonemia.
N-(Carboxymethyl)aminosuccinic acid has several scientific uses:
Regioselective N-alkylation is critical for synthesizing well-defined N-(carboxymethyl)aminosuccinic acid derivatives. The primary amino group (–NH₂) in aminosuccinic acid exhibits higher nucleophilicity than carboxylic acid groups under controlled pH, enabling preferential N-carboxymethylation. As demonstrated in carboxymethyl chitosan syntheses, pH values between 8.0–9.0 promote deprotonation of the amino group while suppressing ionization of carboxylic acids, directing chloroacetate attack toward nitrogen rather than oxygen nucleophiles [1]. Temperature further modulates selectivity: Reactions below 25°C minimize diester byproduct formation by slowing the kinetic competition between mono- and di-alkylation [2]. For substrates with multiple reactive sites, N-phthaloylation temporarily blocks the amino group, enabling exclusive O-carboxymethylation. Subsequent deprotection with hydrazine monohydrate regenerates the amine for targeted functionalization [1] [6].
Table 1: Regioselectivity Control Parameters in Carboxymethylation
| Factor | Condition | Primary Product | Byproduct Suppression |
|---|---|---|---|
| pH | 8.0–9.0 | N-Carboxymethyl | O-Alkylation |
| Temperature | <25°C | Monoalkylation | Dialkylation |
| Protecting Group | N-Phthaloyl | O-Carboxymethyl | N-Alkylation |
| Solvent Polarity | Aqueous | Thermodynamic N-Product | Kinetic O-Product |
Eliminating protecting groups streamlines the synthesis of N-(carboxymethyl)aminosuccinic acid. Epoxide-assisted HCl scavenging enables direct carboxymethylation in moisture-rich environments. Propylene oxide (4–10 equiv.) instantaneously traps HCl generated during aminosuccinic acid’s reaction with chloroacetic acid or glyoxylic acid, preventing acid-mediated decomposition of the product. This allows reactions in technical-grade solvents (H₂O < 2,000 ppm) with yields exceeding 84% [5]. Alternatively, iron-catalyzed enantioselective α-amination of succinic acid derivatives employs carboxylic acids as self-directing groups. An FeBIP catalyst coordinates the substrate and tert-butoxycarbamoyl nitrene (from BocNHOMs), enabling asymmetric C–H amination at the α-position. Subsequent carboxymethylation yields chirally pure derivatives without intermediate protection [8].
Table 2: Protecting Group-Free Methodologies
| Reagent System | Role | Amino Acid Compatibility | Yield Range |
|---|---|---|---|
| Propylene oxide + ClCH₂COOH | HCl scavenger | Acidic/Basic side chains | 72–84% |
| FeBIP/BocNHOMs | Directed C–H amination | Aliphatic/aromatic chains | 44–78% |
| Glyoxylic acid + NaBH₄ | Reductive alkylation | N,N-Dialkylation focus | 85–89% |
Activated intermediates facilitate carboxymethyl installation via SN₂ pathways. Tosylation of aminosuccinic acid’s amine group using toluenesulfonyl chloride forms a –NHTs moiety, which undergoes smooth displacement by carboxymethyl anions (e.g., sodium glycolate). This stepwise approach prevents O-alkylation and achieves 86–92% yields in polar aprotic solvents like DMF [2]. Alternatively, azide-based "click" strategies employ iodoacetic acid to generate α-azido-carboxymethyl intermediates. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) then conjugates the carboxymethyl arm to propargyl-modified aminosuccinic acid, enabling modular construction of triazole-linked derivatives [2] [6].
Direct alkylation using chloroacetic acid remains industrially favored for its atom economy. Key parameters include:
Table 3: Chloroacetic Acid Alkylation Optimization
| Parameter | Optimal Range | Effect on DS | Byproduct Risk |
|---|---|---|---|
| ClCH₂COOH : Substrate | 2:1 (mono) | DSN = 0.85–0.92 | Dialkylation <8% |
| 3.5:1 (di) | DSN,N = 0.95 | Glycolic acid ↑ | |
| NaOH Concentration | 20–40% | DS ↑ 40% | Hydrolysis ↓ |
| Reaction Temperature | 60–80°C | t = 3–5 h | Degradation ↑ >85°C |
N-(Carboxymethyl)aminosuccinic acid’s multiple carboxylate groups enable diverse crosslinking mechanisms for biomaterial fabrication. Electrospun scaffolds combine the derivative (20–30 mol%) with poly(vinyl alcohol) (PVA), followed by thermal treatment (120°C, 30 min). This induces esterification between PVA’s hydroxyl groups and the carboxymethyl carboxylates, forming insoluble fibrous mats with enhanced tensile strength (1.8–2.4 MPa) [1]. Alternatively, carbodiimide-catalyzed amidation links the carboxymethyl arms to amine-rich polymers (e.g., chitosan). Using EDC/NHS chemistry in aqueous pH 5.5, hydrogel networks achieve 75–90% crosslinking density, supporting calcium mineralization for bone tissue engineering [1] [3].
Table 4: Crosslinking Methods for Polymeric Networks
| Method | Mechanism | Application | Efficiency |
|---|---|---|---|
| Thermal Esterification | –COOH + –OH → Ester | Electrospun membranes | 85% insolubilization |
| EDC/NHS Amidation | –COOH + –NH₂ → Amide | Hydrogels for mineralization | 75–90% crosslinking |
| Ionic Crosslinking | Ca²⁺/Fe³⁺ + –COO⁻ → Gel | Drug delivery microspheres | Rapid gelation |
CAS No.: 2134602-45-0
CAS No.: 77-16-7
CAS No.: 486455-65-6
CAS No.:
CAS No.: 12382-36-4